Cas no 10355-12-1 (1,1'-Biphenyl, 4-methoxy-4'-(trifluoromethyl)-)

1,1'-Biphenyl, 4-methoxy-4'-(trifluoromethyl)- structure
10355-12-1 structure
Product Name:1,1'-Biphenyl, 4-methoxy-4'-(trifluoromethyl)-
CAS No:10355-12-1
MF:C14H11F3O
MW:252.231754541397
CID:1137698
PubChem ID:11207478
Update Time:2025-04-20

1,1'-Biphenyl, 4-methoxy-4'-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 4-methoxy-4'-(trifluoromethyl)-
    • 1-methoxy-4-[4-(trifluoromethyl)phenyl]benzene
    • 4-trifluoromethyl-4'-methoxybiphenyl
    • 1-(4-methoxyphenyl)-4-(trifluoromethyl)-benzene
    • DTXSID50458794
    • SCHEMBL3992142
    • 10355-12-1
    • AKOS015967374
    • 4-METHOXY-4'-TRIFLUOROMETHYL-BIPHENYL
    • 4-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl
    • KQXWJYJLFZWYHI-UHFFFAOYSA-N
    • Inchi: 1S/C14H11F3O/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17/h2-9H,1H3
    • InChI Key: KQXWJYJLFZWYHI-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C1C=CC(=CC=1)OC)(F)F

Computed Properties

  • Exact Mass: 252.07600
  • Monoisotopic Mass: 252.07619946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 4.38100

1,1'-Biphenyl, 4-methoxy-4'-(trifluoromethyl)- Production Method

1,1'-Biphenyl, 4-methoxy-4'-(trifluoromethyl)- Related Literature

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